molecular formula C14H23N5O B2695750 N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide CAS No. 2034380-68-0

N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2695750
CAS No.: 2034380-68-0
M. Wt: 277.372
InChI Key: XHSWLCKQPYTSFN-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the piperazine ring, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction could lead to partially or fully reduced imidazole or piperazine rings.

Scientific Research Applications

N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-(1H-imidazol-2-yl)piperazine-1-carboxamide: Lacks the methyl group on the imidazole ring.

    N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide is unique due to the presence of both the cyclopentyl group and the methyl-substituted imidazole ring, which can confer distinct pharmacological properties and binding affinities compared to similar compounds .

Properties

IUPAC Name

N-cyclopentyl-4-(1-methylimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-17-7-6-15-13(17)18-8-10-19(11-9-18)14(20)16-12-4-2-3-5-12/h6-7,12H,2-5,8-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSWLCKQPYTSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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